Decitabine Impurity 2 (beta-Isomer)

HPLC method validation impurity profiling relative retention time

Decitabine Impurity 2 (beta-Isomer), CAS 78185-65-6, is the β-configured methyl 2-deoxy-3,5-di-O-p-toluoyl‑D‑ribofuranoside, a protected sugar intermediate arising from the synthesis of the hypomethylating agent decitabine. Its molecular formula is C₂₂H₂₄O₆ with a molecular weight of 384.43 g/mol.

Molecular Formula C22H24O6
Molecular Weight 384.4 g/mol
CAS No. 78185-65-6
Cat. No. B601074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecitabine Impurity 2 (beta-Isomer)
CAS78185-65-6
Molecular FormulaC22H24O6
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)OC)OC(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C22H24O6/c1-14-4-8-16(9-5-14)21(23)26-13-19-18(12-20(25-3)27-19)28-22(24)17-10-6-15(2)7-11-17/h4-11,18-20H,12-13H2,1-3H3/t18-,19+,20+/m0/s1
InChIKeyMTMWQYDEGWXCTH-XUVXKRRUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decitabine Impurity 2 (Beta-Isomer) CAS 78185-65-6: Procurement Specification & Baseline Profile


Decitabine Impurity 2 (beta-Isomer), CAS 78185-65-6, is the β-configured methyl 2-deoxy-3,5-di-O-p-toluoyl‑D‑ribofuranoside, a protected sugar intermediate arising from the synthesis of the hypomethylating agent decitabine . Its molecular formula is C₂₂H₂₄O₆ with a molecular weight of 384.43 g/mol. As a process-related impurity, it serves as a critical reference standard for analytical method development, method validation (AMV), and quality control (QC) during Abbreviated New Drug Application (ANDA) submissions and commercial production of decitabine drug substance and finished dosage forms [1].

Why Generic Substitution of Decitabine Impurity 2 (Beta-Isomer) Fails in ANDA-Quality Applications


Decitabine Impurity 2 (beta-Isomer) cannot be interchanged with its α‑anomer (CAS 78185-64-5), the α/β‑anomeric mixture (CAS 4330-34-1), or the unprotected decitabine α/β‑anomers. The β‑configuration at the anomeric center determines chromatographic retention, detector response, and ultimately the fidelity of purity assessment. Regulatory guidance for stereoisomeric drugs mandates that each isomer be individually controlled [1]. Method validation data confirm that the β‑isomer exhibits a distinct relative retention time (RRT) and relative response factor (RRF) compared to the α‑isomer [2]. Using the incorrect isomer or an undefined mixture as a reference standard would lead to misidentification of impurity peaks, inaccurate quantitation, and potential failure of ANDA analytical similarity demonstrations.

Quantitative Differentiation Evidence for Decitabine Impurity 2 (Beta-Isomer) CAS 78185-65-6


Chromatographic Resolution: Beta-Isomer Elutes Later Than Alpha-Isomer Under Validated HPLC Conditions

Under the validated HPLC conditions (Inertsil ODS 3V, 250×4.6 mm, 5 µm; gradient elution with ammonium acetate buffer and water/acetonitrile (10:90); UV detection at 254 nm), the β‑isomer of Decitabine Impurity 2 exhibits a consistent relative retention time (RRT) of 3.74, whereas the α‑isomer elutes earlier at RRT 3.58 [1]. This 0.16 RRT difference, representing approximately 4.5% separation between the two anomers, is stable across deliberate robustness variations (±5% organic modifier, ±0.1 mL/min flow, ±5°C column temperature) [1].

HPLC method validation impurity profiling relative retention time

Detector Response Differentiation: Beta-Isomer Has Higher Relative Response Factor Than Alpha-Isomer

Linearity validation data for the β‑isomer and α‑isomer of Decitabine Impurity 2, acquired under identical HPLC conditions and detection wavelength (254 nm), show distinct relative response factors (RRF). The β‑isomer exhibits an RRF of 1.99, whereas the α‑isomer yields an RRF of 1.90 [1]. This 4.7% higher UV absorption response for the β‑isomer means that equal on-column masses of the two anomers produce different peak areas.

relative response factor HPLC quantitation impurity reference standard

Method Precision: Beta-Isomer Shows Superior Precision (Lower %RSD) Compared to Alpha-Isomer

In the same validated HPLC method, the method precision (%RSD) for the β‑isomer was 2.8%, compared to 3.9% for the α‑isomer across both precision and intermediate precision studies [1]. The lower %RSD for the β‑isomer indicates more reproducible quantitation under routine analytical conditions.

method precision intermediate precision %RSD impurity quantification reproducibility

Forced Degradation Stability: Beta-Isomer Is Not Formed Under Stress Conditions That Generate Alpha-Isomer

Forced degradation studies on decitabine for injection reveal that the α‑isomer of Decitabine (α‑decitabine) is generated at 0.273% w/w under acidic conditions (0.01N HCl, 10 min at bench top + 10 min at 40°C) and at 0.022% w/w under basic conditions (0.01N NaOH), while the β‑isomer of Impurity 2 remains undetected (ND) under all stress conditions tested [1]. This demonstrates that the β‑isomer is purely a process-related impurity and does not form as a degradation product.

forced degradation stability-indicating method impurity formation pathway ICH Q1A

Crystallographic Differentiation: Alpha-Anomer Crystallizes from Acetone, Enabling Physical Separation from Beta-Anomer

X-ray crystallographic analysis of the methyl 2-deoxy-3,5-di-O-p-toluoyl‑α/β‑D‑ribofuranoside mixture demonstrates that the α‑anomer selectively crystallizes from acetone in the monoclinic space group I2 with a glycosidic bond length of 1.408 Å and pseudorotational parameters P = 89.9°, φm = 64.4° [1]. The β‑anomer remains in the mother liquor under these recrystallization conditions, enabling differential isolation. This crystallographic selectivity provides a preparative method to obtain anomerically enriched reference standards.

X-ray crystallography anomer separation recrystallization process impurity isolation

Pharmacopoeial Criticality: Decitabine API Requires ≥99.9% Beta-Anomer Purity, Making Isomer-Specific Impurity Standards Essential

US patent data for the commercial purification of decitabine (DACOGEN®) establishes a target beta-to-alpha anomer ratio of at least 99.9:0.1 in the final API [1]. Since the β‑isomer of Impurity 2 is the protected precursor that ultimately yields the β‑anomer of decitabine upon deprotection, controlling the anomeric purity of the protected intermediate directly impacts the achievable β‑anomer purity of the API. The α‑anomer of the protected intermediate (CAS 78185-64-5) would lead to the pharmacologically inactive α‑decitabine after deprotection.

beta-to-alpha anomer ratio pharmacopoeial specification decitabine purification USP compliance

Best Application Scenarios for Decitabine Impurity 2 (Beta-Isomer) CAS 78185-65-6 in Pharmaceutical R&D and QC


ANDA Analytical Method Development and Validation (AMV) for Decitabine Drug Substance

Use Decitabine Impurity 2 (beta-Isomer) as the primary reference standard for establishing system suitability criteria—specifically RRT 3.74 and RRF 1.99—in the HPLC impurity method for decitabine API [1]. The validated RRT differential (Δ0.16 vs. α-isomer) ensures unambiguous peak identification during specificity testing and forced degradation studies. This compound is essential for demonstrating method specificity for process-related impurities as required under ICH Q2(R1) guidelines.

Batch-to-Batch Process Consistency Monitoring in Decitabine Commercial Production

Employ the β-isomer reference standard to quantify process-related impurity levels across synthesis campaigns. Because the β-isomer of Impurity 2 does not form under any forced degradation stress conditions (acid, base, peroxide, thermal, humidity, or photolytic) [1], its measured concentration reflects only the efficiency of the glycosylation and protection steps, providing a direct metric for synthetic process reproducibility independent of degradation artifacts.

Pharmacopoeial Compliance and Anomeric Purity Verification of Protected Decitabine Precursors

In accordance with the ≥99.9% β-anomer purity requirement established for decitabine API [2], use Decitabine Impurity 2 (beta-Isomer) as a characterized standard to verify the anomeric purity of the protected sugar intermediate (methyl 2-deoxy-3,5-di-O-p-toluoyl-D-ribofuranoside) before the deprotection step. Coupling this with the α-isomer standard (CAS 78185-64-5) enables quantitative determination of the β:α ratio in the intermediate, allowing process adjustments before committing the batch to final API conversion.

Stability-Indicating Method Validation and Degradation Pathway Elucidation

Include Decitabine Impurity 2 (beta-Isomer) in the specificity panel during forced degradation studies per ICH Q1A(R2) to confirm that the chromatographic method can resolve the β-isomer peak from degradation products [1]. Because the β-isomer is absent in all degradation pathways while the α-decitabine impurity forms under acidic and basic stress, the β-isomer serves as an invariant internal marker to verify chromatographic system performance across stability time points.

Quote Request

Request a Quote for Decitabine Impurity 2 (beta-Isomer)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.